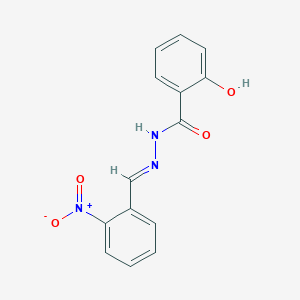![molecular formula C19H19N3O4 B5509793 (3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of fused heterocyclic compounds, which are of interest due to their complex structures and potential biological activities. Fused heterocycles, such as pyrano[2,3-c]pyrroles and pyrazolo[3,4-d]pyridines, are notable for their diverse chemical properties and roles in pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, intramolecular cyclizations, and the use of various catalysts to facilitate the formation of the complex heterocyclic frameworks. For example, the synthesis of substituted tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition represents a methodological approach relevant to the compound (Winters, Teleha, & Sui, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as pyrano[2,3-c]pyrroles, often reveals non-planar ring systems and complex stereochemistry. The structure and conformations are typically confirmed through spectral data, including IR and NMR spectroscopy, highlighting the intricate nature of these molecules (He, 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cycloadditions, Michael additions, and other transformations that introduce or modify functional groups within the heterocyclic framework. These reactions are crucial for further derivatization and exploration of chemical space (Gao et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Antibacterial Activity : Research has explored the synthesis and antibacterial activity of novel tetracyclic pyridone carboxylic acids, which show promise in inhibiting DNA gyrase from Escherichia coli and exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria, except for Pseudomonas aeruginosa. These compounds have been found to have a significant impact on bacterial growth, suggesting potential applications in developing new antibiotics or studying bacterial resistance mechanisms (Jinbo et al., 1993).
Chemical Synthesis and Molecular Structure : Another area of research focuses on the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives, highlighting innovative synthetic approaches to generate fused heterocyclic compounds. Such studies are crucial for understanding the chemical properties and reactivity of complex molecules, potentially leading to the discovery of novel materials or therapeutic agents (Vydzhak & Panchishin, 2008).
Experimental and Quantum-Chemical Calculations : The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through experimental and quantum-chemical calculations demonstrates the importance of computational chemistry in predicting and rationalizing the outcomes of chemical reactions. Such research can aid in the design of new compounds with desired properties and functions, including pharmacologicalagents, catalysts, or materials (Yıldırım, Kandemirli, & Akçamur, 2005).
Development of Anticancer Agents : The study of organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents showcases the intersection of organic chemistry and pharmacology. By synthesizing and evaluating the cytotoxicity and cell cycle effects of these compounds, researchers can identify new pathways for cancer treatment and understand the molecular basis of drug interactions with cancer cells (Stepanenko et al., 2011).
Retinoic Acid Receptor Antagonism : Investigating the synthesis and structure-activity relationships of heterocyclic ring-containing benzoic acid derivatives as retinoic acid receptor antagonists provides insights into the molecular mechanisms of action of potential therapeutics. Such research is valuable for the development of drugs targeting retinoic acid receptors, which play crucial roles in cell differentiation and proliferation (Yoshimura et al., 1995).
Eigenschaften
IUPAC Name |
(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17(16-12-5-3-6-14(12)20-21-16)22-8-13-11-4-1-2-7-15(11)26-10-19(13,9-22)18(24)25/h1-2,4,7,13H,3,5-6,8-10H2,(H,20,21)(H,24,25)/t13-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIICHKOKOPREZ-BFUOFWGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)




![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)